molecular formula C16H18N2O5S B11169813 [2-(3,5-Dimethoxy-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester

[2-(3,5-Dimethoxy-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester

Cat. No.: B11169813
M. Wt: 350.4 g/mol
InChI Key: YAUFGJZNHZABFU-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(3,5-dimethoxybenzamido)-1,3-thiazol-4-yl]acetate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with an ethyl ester and a benzamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(3,5-dimethoxybenzamido)-1,3-thiazol-4-yl]acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Benzamido Group: The benzamido group can be introduced by reacting the thiazole intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of ethyl 2-[2-(3,5-dimethoxybenzamido)-1,3-thiazol-4-yl]acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(3,5-dimethoxybenzamido)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the benzamido group or the ester group.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-[2-(3,5-dimethoxybenzamido)-1,3-thiazol-4-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive thiazole compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[2-(3,5-dimethoxybenzamido)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzamido group may enhance the binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate: Similar structure with a hydroxyl group instead of a methoxy group.

    Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: Contains a pyrimidine ring instead of a thiazole ring.

Uniqueness

Ethyl 2-[2-(3,5-dimethoxybenzamido)-1,3-thiazol-4-yl]acetate is unique due to its specific substitution pattern on the thiazole ring and the presence of both methoxy and benzamido groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H18N2O5S

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 2-[2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C16H18N2O5S/c1-4-23-14(19)7-11-9-24-16(17-11)18-15(20)10-5-12(21-2)8-13(6-10)22-3/h5-6,8-9H,4,7H2,1-3H3,(H,17,18,20)

InChI Key

YAUFGJZNHZABFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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